molecular formula C8H7N B1599672 7H-Cyclopenta[b]pyridine CAS No. 270-92-8

7H-Cyclopenta[b]pyridine

Cat. No.: B1599672
CAS No.: 270-92-8
M. Wt: 117.15 g/mol
InChI Key: SKIWQMKCRFFHDH-UHFFFAOYSA-N
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Description

7H-Cyclopenta[b]pyridine (CAS 270-92-8) is a bicyclic heterocyclic compound with the molecular formula C8H7N and a molecular weight of 117.148 g/mol . This compound features a fused cyclopentane and pyridine ring system, making it a valuable scaffold in medicinal and industrial chemistry. Its core structure serves as a key precursor for synthesizing novel derivatives with significant scientific applications. One of the most prominent research applications for derivatives of this compound is in the field of materials science as high-performance corrosion inhibitors. Specifically, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been demonstrated to act as effective mixed-type inhibitors for carbon steel in aggressive acidic environments, showing a superior inhibition efficiency of up to 97.7% . The mechanism of protection involves both physisorption and chemisorption onto the metal surface, forming a protective layer that follows the Langmuir adsorption isotherm model . In pharmaceutical research, the cyclopenta[b]pyridine core is a privileged structure. It serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it is used in the preparation of compounds investigated as IKKb inhibitors and A2A adenosine receptor antagonists . Furthermore, related structures, such as 5H,6H,this compound-7-carbothioamide, are explored for their potential antimicrobial and anticancer activities, highlighting the versatility and research value of this chemical scaffold . Intended Use and Disclaimer: This product is intended for research and laboratory use only. It is not designed, evaluated, or approved for diagnostic, therapeutic, or human use. All information provided is for research reference purposes. Researchers should conduct their own safety assessments and handle the product in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIWQMKCRFFHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464980
Record name 7H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-92-8
Record name 7H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7h Cyclopenta B Pyridine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 7H-Cyclopenta[b]pyridine Core

The construction of the fused pyridine (B92270) ring system is central to the synthesis of this compound. Over the years, a variety of methods have been established to achieve this, each with its own advantages and applications.

Cyclization Reactions for Pyrindine Ring Formation

Cyclization reactions are a cornerstone for the formation of the pyrindine ring. One notable method is the Vilsmeier cyclization reaction. researchgate.netscientific.net This approach has been successfully employed in a multi-step synthesis starting from commercially available materials like cyclopentanone (B42830) and benzylamine (B48309). scientific.net The process involves an initial nucleophilic addition and acetylization, followed by the key Vilsmeier cyclization to construct the pyridine ring fused to the cyclopentane (B165970) moiety. researchgate.netresearchgate.net Another effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, which utilizes a sodium alkoxide solution as both the reagent and catalyst to form highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.govacs.org

Multicomponent Condensation Reactions for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. A novel multicomponent condensation has been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. rudn.ruresearchgate.netbohrium.com This reaction brings together malononitrile (B47326), hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents to construct the desired heterocyclic core. rudn.ruosi.lv The structures of the resulting complex heterocycles have been confirmed through X-ray structural analysis. bohrium.comosi.lv

Below is a table summarizing the reactants involved in this multicomponent synthesis.

Reactant Type Specific Compound Example Role in Synthesis
Active Methylene CompoundMalononitrileProvides two carbon atoms and a nitrile group for the pyridine ring
Sulfur SourceHydrogen SulfideParticipates in the formation of intermediate thiolate species
Carbonyl CompoundAromatic or Heteroaromatic AldehydesContributes a carbon atom and a substituent to the pyridine ring
Enamine1-(cyclopent-1-en-1-yl)pyrrolidineProvides the cyclopentane ring and part of the pyridine ring
Alkylating AgentAlkyl HalidesIntroduces an alkyl group at a specific position on the final molecule

Nucleophilic Addition and Acetylization Approaches

A practical and efficient route to 6,7-dihydro-5H-cyclopenta[b]pyridine involves a sequence of nucleophilic addition, acetylization, and cyclization. scientific.net This strategy begins with the nucleophilic addition of benzylamine to cyclopentanone. researchgate.netresearchgate.net The resulting intermediate undergoes acetylization, followed by a Vilsmeier cyclization and a subsequent dechlorination step to yield the target compound. scientific.net This multi-step synthesis has been optimized to produce the final product with high purity (99.7% by HPLC) and a total yield of 43.15%. scientific.net The key intermediate, 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine, is particularly important for the synthesis of the fourth-generation antibiotic, cefpirome. researchgate.netresearchgate.net

The optimized conditions for key steps in this synthesis are detailed in the table below. researchgate.net

Reaction Step Intermediate/Product Key Reaction Conditions
Nucleophilic AdditionN-cyclopentylidene(phenyl)methanamineMolar ratio n(benzylamine):n(cyclopentanone)=1:1.02, Reflux at 117-121°C for 40 min
AcetylizationN-benzyl-N-cyclopentenylacetamideFeed temperature 0-5°C, Reaction at 20-25°C for 14 h, n(benzylamine):n(acetic anhydride)=1:1.1
Vilsmeier Cyclization2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridinePhosphorus oxychloride feed at 0-5°C, Reflux for 15 h, Hydrolysis at 40-45°C

Synthesis of 2-Thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile

The synthesis of thione-containing cyclopenta[b]pyridine derivatives can be achieved through multicomponent reactions. Specifically, the condensation of reagents including a source of hydrogen sulfide, such as Na2S, and malononitrile with other precursors under appropriate conditions can lead to the formation of the 2-thioxo-pyridine ring. rudn.ruresearchgate.net This approach allows for the direct assembly of the highly functionalized 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile core structure. bohrium.com

Catalytic Systems in the Synthesis of this compound Analogs

Catalysis plays a pivotal role in modern organic synthesis, offering environmentally friendly and efficient pathways. The use of transition metal catalysts has been particularly effective in the synthesis of this compound analogs.

Manganese-Catalyzed Oxidation Strategies

A novel and efficient protocol for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of the CH₂ group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues. rsc.orgrsc.org This transformation is achieved using a manganese-based catalytic system. rsc.org The reaction employs Manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.orgresearchgate.net Notably, this oxidation is performed in water at room temperature (25 °C), highlighting its green chemistry credentials. rsc.orgrsc.org The method demonstrates high yields and excellent chemoselectivity. researchgate.net

The table below summarizes the key components and conditions of this catalytic system. rsc.orgrsc.org

Component Specific Reagent Function Reaction Conditions
Substrate2,3-Cyclopentenopyridine analoguesStarting material for oxidation25 °C
CatalystMn(OTf)₂Facilitates the oxidation reactionIn Water (H₂O)
Oxidantt-BuOOH (65% in H₂O)Provides the oxygen atom for the ketone group-

Palladium/Copper-Catalyzed Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Sonogashira, Suzuki, and Heck couplings are widely employed for the functionalization of heterocyclic compounds, including pyridines. nih.govwikipedia.orgmdpi.com While direct construction of the fused this compound ring system using these methods is not extensively documented in the reviewed literature, the principles of these reactions are applicable to the synthesis of precursors that could undergo subsequent cyclization to form the desired bicyclic structure.

The Sonogashira reaction , for instance, couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This could be envisioned for coupling an appropriately substituted cyclopentene (B43876) or cyclopentadiene (B3395910) with a pyridine derivative, or vice versa, to generate a precursor for intramolecular cyclization.

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.govwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and is extensively used for creating C-C bonds between aromatic rings. nih.gov A potential strategy could involve the coupling of a pyridine-boronic acid with a functionalized cyclopentene halide.

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comlibretexts.org An intramolecular Heck reaction is a particularly relevant strategy for ring formation, where a molecule containing both an alkene and an aryl or vinyl halide can be cyclized. wikipedia.orgchim.it This approach could be applied to a suitably designed precursor to construct the five-membered ring onto the pyridine core.

Although direct, one-pot syntheses of this compound using these specific coupling reactions are not prominently reported, their application in multi-step synthetic sequences leading to this scaffold remains a viable and important strategy.

Metal-Catalyzed Cyclization Approaches

Metal-catalyzed cyclization reactions provide efficient pathways to construct the this compound skeleton. These methods often involve the formation of one or more rings in a single step from acyclic or simpler cyclic precursors.

One notable example is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. nih.gov This reaction utilizes Manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant. A key advantage of this method is its ability to be performed in water at room temperature, aligning with the principles of green chemistry. nih.gov The reaction demonstrates high yield and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine ring. nih.gov

Iron-catalyzed [2+2+2] cycloaddition represents another powerful strategy for the construction of the pyridine ring. This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile. wikipedia.orgprinceton.edu By using a diyne tethered to a nitrile, this methodology can be applied to construct the fused pyridine ring system, potentially leading to this compound derivatives. Air-stable iron(II) complexes have been developed as pre-catalysts for this transformation, offering a more sustainable alternative to other transition metals. wikipedia.orgprinceton.edu

Ruthenium-Mediated Catalytic Reactions

Ruthenium catalysts have proven to be versatile in mediating the synthesis of pyridine rings through various cyclization and cycloisomerization pathways. One prominent approach is the ruthenium-catalyzed cycloisomerization of 1,6-diynes with nitriles or the cycloisomerization of propargyl diynols followed by cyclization. wikipedia.orgresearchgate.nethes-so.ch

A two-step process starting from N-vinyl or N-aryl amides can lead to substituted pyridines. The amides are first converted to C-silyl alkynyl imines, which then undergo a ruthenium-catalyzed protodesilylation and cycloisomerization. A chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex is employed as the catalyst in this step. researchgate.nethes-so.ch

Another strategy involves the ruthenium-catalyzed cycloisomerization of primary and secondary propargyl diynols to form unsaturated ketones and aldehydes. These intermediates are then converted to 1-azatrienes, which undergo a 6π-electrocyclization and subsequent dehydration to yield pyridines with excellent regiocontrol. researchgate.nethes-so.ch Microwave irradiation has been shown to significantly accelerate the electrocyclization step. hes-so.ch These ruthenium-mediated reactions offer a high degree of flexibility in accessing a wide range of substituted pyridine derivatives, including those with the this compound core.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. For the synthesis of this compound and its derivatives, several greener approaches have been explored.

A notable green synthesis of cyclopenta[b]pyridine involves the use of an ionic liquid as both a solvent and a catalyst. The reaction between cyclopentanone and propargylamine (B41283) proceeds smoothly in a mixture of 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) and 1-Butyl-3-methylimidazolium trichlorocuprate(II) (BMImCuCl₃) at 60°C, affording the product in good yield. researchgate.netnih.gov This method offers easy separation of the product by extraction, and the ionic liquid can be recovered and reused. researchgate.netnih.gov

The use of water as a solvent is another key principle of green chemistry. The manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones is conducted in water at room temperature, representing a significant improvement over traditional methods that often require harsh conditions and organic solvents. nih.gov

Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields in the synthesis of pyridine derivatives. organic-chemistry.orgrsc.orgacs.orgnih.gov For instance, the electrocyclization step in the ruthenium-catalyzed synthesis of pyridines from propargyl diynols is significantly faster under microwave irradiation compared to conventional heating. hes-so.ch This technique often leads to shorter reaction times, reduced energy consumption, and cleaner reaction profiles.

Furthermore, multicomponent reactions (MCRs) contribute to the greenness of a synthesis by combining multiple starting materials in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. mdpi.comwikipedia.orgresearchgate.netnih.gov The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been achieved through such MCRs. mdpi.comwikipedia.orgnih.gov

Synthesis of Specific Functionalized this compound Derivatives

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

A variety of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized through a cyclocondensation reaction. chim.it This method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both a reagent and a catalyst. chim.it

The reaction proceeds efficiently under reflux conditions, typically for about 2 hours, and the desired products are obtained in high yields and purity after simple filtration and recrystallization, avoiding the need for chromatographic purification. chim.it This methodology allows for the synthesis of a range of highly functionalized derivatives, including 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. chim.it

Below is a table summarizing the synthesis of some specific derivatives using this method.

Derivative NameAryl SubstituentsAlkoxy GroupYield (%)Melting Point (°C)
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrilePyridin-2-ylEthoxy77149–151
2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrilePyridin-2-ylMethoxy (B1213986)80165–167
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrilePyridin-4-ylMethoxy82180–181
7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile2-methoxyphenylEthoxy75160–161
Data sourced from chim.it

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogs

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs can be effectively achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. nih.gov This transformation is catalyzed by manganese(II) triflate (Mn(OTf)₂) with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. nih.gov

This method is notable for its mild reaction conditions, proceeding at 25 °C in water, which aligns with green chemistry principles. The reaction exhibits high yields and excellent chemoselectivity for the oxidation of the benzylic CH₂ group of the cyclopentene ring fused to the pyridine. nih.gov The same catalytic system has also been shown to be effective for the oxidation of substituted benzylpyridines and 2-ethylpyridine. nih.gov

The table below presents the results for the manganese-catalyzed oxidation of various 2,3-cyclopentenopyridine substrates to their corresponding 5-one analogs.

SubstrateProductYield (%)
6,7-Dihydro-5H-cyclopenta[b]pyridine6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one92
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one89
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one85
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one87
Data derived from the findings in nih.gov

Halogenated this compound Derivatives

The introduction of halogen atoms into the this compound framework is a key strategy for creating intermediates amenable to further functionalization, particularly through cross-coupling reactions.

One documented method involves the synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. nih.gov This process starts from a precursor which is heated with phenylphosphonic dichloride at 160 °C. Following the reaction, the mixture is cooled and carefully treated with water to yield the chlorinated product. nih.gov

Another approach to halogenated fused pyridines involves C≡C bond activation. For instance, the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines has been achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.gov This strategy employs a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, demonstrating that electrophiles such as I2 or NXS (X = I, Br, Cl) can be used to activate alkyne bonds for the formation of halogenated fused heterocycles. nih.gov While this example focuses on a pyrazolo-fused system, the underlying principle of C≡C bond activation is a potent tool for creating halogen-functionalized pyridine rings.

The importance of the nitrogen atom within the pyridine ring, often in conjunction with halogen substitutions on adjacent rings, is noted for enhancing the biocidal effects of related heterocyclic compounds. mdpi.com This highlights the synthetic value of developing routes to halogenated this compound derivatives for potential applications in medicinal chemistry.

Pyrazolo-Fused Cyclopenta[b]pyridine Systems

Fusing a pyrazole (B372694) ring to the cyclopenta[b]pyridine scaffold results in pyrazolo-fused systems, a class of compounds with significant therapeutic potential. mdpi.com Synthetic strategies for these systems often involve building one heterocyclic ring onto a pre-existing one.

Methods for synthesizing pyrazolopyridines typically rely on either the annulation of a pyridine fragment onto an amino-substituted pyrazole ring or the annulation of a pyrazole ring onto a functionalized pyridine core. nih.gov A common approach involves the cyclocondensation of 5-aminopyrazole with suitable reaction partners like alkoxymethylene derivatives, which proceeds through a Michael addition followed by the elimination of an alkoxy group to form an intermediate that undergoes thermal cyclization. mdpi.com

A versatile method for creating functionalized pyrazolo[3,4-b]pyridines utilizes a cascade 6-endo-dig cyclization. nih.gov This reaction, proceeding through C≡C bond activation, combines 5-aminopyrazoles with alkynyl aldehydes. nih.gov The process is notable for its wide substrate scope and tolerance of various functional groups. nih.gov By selecting the appropriate reagents, such as silver, iodine, or NBS, this method allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridine frameworks. nih.gov

Another strategy proposes the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. nih.gov The proposed retrosynthesis involves an intramolecular nucleophilic substitution of the nitro group (SNAr) from a hydrazone intermediate, which is in turn prepared via a Japp–Klingemann reaction. nih.gov

Bis(pyridine)-Type Ligands Incorporating the Cyclopenta[b]pyridine Moiety

The this compound moiety serves as a valuable building block in the construction of complex, multidentate ligands, particularly bis(pyridine)-type ligands used in coordination chemistry. These ligands are synthesized for applications such as asymmetric catalysis and the development of luminescent metal complexes. nih.govsoton.ac.uk

A notable example is the synthesis of novel, bidentate, and chiral bis(pyridine)-type ligands designed for enantioselective iodine(I) transfer. nih.gov The synthesis involves a Sonogashira coupling reaction. For instance, (7R,7′R)-(1,2-Phenylenebis(ethyne-2,1-diyl))bis(4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,7-diyl) diacetate was prepared by coupling an appropriate cyclopenta[b]pyridine derivative with diiodobenzene. nih.gov The reaction is catalyzed by a palladium complex (Pd(PPh3)2Cl2) with a copper(I) iodide (CuI) co-catalyst in diethylamine (B46881) under microwave irradiation. nih.gov

The general synthesis of bis(imino)pyridine (BIP) ligands, a related class, often involves the condensation reaction of a 2,6-disubstituted pyridine (like 2,6-diacetylpyridine) with an appropriate aniline (B41778) at elevated temperatures. studycorgi.com This modular approach allows for a wide variety of ligands to be produced with different steric and electronic properties. studycorgi.com Similarly, 2,6-bis-quinoxalinyl pyridine analogues of terpyridine have been synthesized from the key intermediate 2,6-bis(bromoacetyl)pyridine, which itself can be prepared in high yield from 2,6-diacetylpyridine (B75352) using dioxane-dibromide as a brominating agent. soton.ac.uk These strategies highlight the versatility of the substituted pyridine core in creating complex ligand architectures.

Reactants for Ligand SynthesisCatalyst/ReagentsResulting Ligand Type
Cyclopenta[b]pyridine derivative, DiiodobenzenePd(PPh3)2Cl2, CuI, Et2NHChiral bis(pyridine) ligand nih.gov
2,6-diacetylpyridine, AnilineHeatBis(imino)pyridine (BIP) studycorgi.com
2,6-bis(bromoacetyl)pyridineVaries2,6-bis-quinoxalinyl pyridine soton.ac.uk

Mechanistic Insights into Synthetic Pathways for this compound Formation

Understanding the reaction mechanisms underlying the formation of the this compound ring system is crucial for optimizing existing synthetic routes and developing new ones.

One well-studied mechanism involves the cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile, catalyzed by a sodium alkoxide solution. nih.govacs.org The proposed pathway begins with a Knoevenagel condensation between cyclopentanone and an aromatic aldehyde to form the diarylidine cyclopentanone. nih.gov This is followed by a Michael addition of propanedinitrile to one of the α,β-unsaturated ketone moieties, creating an adduct. nih.gov A subsequent nucleophilic attack by the alkoxide anion, followed by cyclization and elimination, leads to the formation of the highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile ring system. nih.gov

Another synthetic approach involves a three-component ring transformation (TCRT) using a dinitropyridone, a ketone (such as cyclopentanone), and ammonia (B1221849). nih.gov When 1,3-dinitro-4-pyridone is heated with cyclopentanone in the presence of ammonia, it yields a cyclopenta[b]pyridine derivative. nih.gov This transformation provides an effective route to [b]-fused 5-nitropyridines. nih.gov

A greener synthesis has also been explored using ionic liquids as both solvent and catalyst. researchgate.net The reaction of cyclopentanone and propargylamine in a BMImBF4/BMImCuCl3 ionic liquid system proceeds at 60°C to afford cyclopenta[b]pyridine. researchgate.net A possible mechanism is speculated where the ionic liquid facilitates the reaction, allowing for easy separation and reuse of the catalytic medium. researchgate.net

In biosynthetic pathways, pyridine ring formation can occur through several mechanisms, including non-enzymatic pathways and hetero-Diels-Alder reactions. nih.gov A common non-enzymatic route involves the reaction of a reactive 1,5-dione moiety with an ammonia source, which spontaneously cyclizes to form the pyridine ring. nih.gov This fundamental chemical principle of dicarbonyl condensation with ammonia is a cornerstone of classical pyridine syntheses and provides insight into the facile formation of this heterocyclic core. nih.gov

PrecursorsKey Mechanistic StepsResulting Structure
Cyclopentanone, Aromatic Aldehyde, PropanedinitrileKnoevenagel condensation, Michael addition, Cyclocondensation nih.gov6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile nih.govacs.org
Dinitropyridone, Cyclopentanone, AmmoniaThree-component ring transformation (TCRT) nih.gov5-nitro-cyclopenta[b]pyridine derivative nih.gov
Cyclopentanone, PropargylamineIonic liquid-catalyzed reaction researchgate.netCyclopenta[b]pyridine researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 7h Cyclopenta B Pyridine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 7H-Cyclopenta[b]pyridine analogs. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of protons. For instance, in 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs, the protons on the cyclopentanone (B42830) ring typically appear as multiplets in the aliphatic region (δ 2.6-3.2 ppm). rsc.org Aromatic protons on the pyridine (B92270) ring are observed further downfield. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by defining the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. In substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, the carbon of the nitrile group (C≡N) is characteristically found around δ 93.7 ppm, while the carbonyl carbon (C=O) in ketone analogs appears significantly downfield, near δ 203.0 ppm. rsc.orgnih.gov Carbons within the aromatic pyridine ring typically resonate between δ 105 and 165 ppm. nih.govacs.org

Detailed analysis of various this compound analogs has yielded the following representative NMR data:

¹H NMR Spectroscopic Data for Selected this compound Analogs

Compound Proton Assignment Chemical Shift (δ ppm) Multiplicity & Coupling Constant (J Hz)
Compound 2d Aromatic H 8.54, 6.64-6.72 dd (J = 5.8, 3.0 Hz), m
OCH₃ 3.95 d (J = 2.5 Hz)
Aliphatic CH₂ 3.12, 2.66 td (J = 6.0, 3.0 Hz), td (J = 6.1, 3.3 Hz)
Compound 2f Aromatic H 8.55, 6.70 d (J = 5.9 Hz), d (J = 5.9 Hz)
OCH₂CH₃ 4.26, 1.51 q (J = 7.0 Hz), t (J = 7.0 Hz)
Aliphatic CH₂ 3.12-3.21, 2.66-2.74 m, m
CAPD-1 Aromatic/Vinylic H 7.31–7.59 m
OCH₂CH₃ 4.61, 1.43 q (J = 7.0 Hz), t (J = 7.0 Hz)

Data sourced from references rsc.orgnih.govacs.org.

¹³C NMR Spectroscopic Data for Selected this compound Analogs

Compound Carbon Assignment Chemical Shift (δ ppm)
Compound 2d C=O 202.89
Aromatic C 177.01, 164.18, 157.24, 119.53, 105.26
OCH₃ 56.10
Aliphatic CH₂ 35.89, 28.59
Compound 2f C=O 203.0
Aromatic C 177.53, 164.24, 157.43, 120.17, 106.42
OCH₂CH₃ 71.00, 10.70
Aliphatic CH₂ 36.39, 29.06, 22.46
CAPD-1 Aromatic/Vinylic C 164.9, 161.9, 153.0, 141.4, 136.9, 135.2, 131.0, 130.0, 129.6, 129.4, 129.2, 128.7, 128.3, 125.8, 116.0
C≡N 93.7
OCH₂CH₃ 63.4, 14.8

Data sourced from references rsc.orgnih.govacs.org.

Mass Spectrometry (MS) for Molecular Confirmation (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), provides highly accurate mass measurements, which are critical for confirming the identity of newly synthesized this compound analogs.

In HRMS, the mass of the protonated molecule ([M+H]⁺) is measured with very high precision. This experimental mass is then compared to the calculated theoretical mass for a proposed chemical formula. A close match between the found and calculated masses provides strong evidence for the compound's elemental composition. For example, the HRMS (ESI) data for the compound C₉H₁₀NO₂ ([M+H]⁺) showed a found value of 164.0703 against a calculated value of 164.0712, confirming its molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. chemguide.co.uk The molecular ion, being energetically unstable, can break apart into smaller, characteristic fragment ions. libretexts.org Analysis of these fragments helps to piece together the structure of the parent molecule.

HRMS Data for Molecular Confirmation of this compound Analogs

Compound Molecular Formula Calculated Mass ([M+H]⁺) Found Mass ([M+H]⁺)
Compound 2b C₉H₁₀NO 148.0762 148.0759
Compound 2d C₉H₁₀NO₂ 164.0712 164.0703

Data sourced from reference rsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound analogs, IR spectroscopy is particularly useful for identifying key functional groups that define the specific derivative. For example, the presence of a nitrile group (C≡N) is confirmed by a sharp absorption band in the 2200-2214 cm⁻¹ region. nih.govacs.org A carbonyl group (C=O) in ketone derivatives gives rise to a strong absorption band, while the C=N bond in the pyridine ring also has a characteristic absorption. nih.govacs.org Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, whereas aliphatic C-H stretches appear just below this value. nih.govvscht.cz

Characteristic IR Absorption Bands for Functional Groups in this compound Analogs

Functional Group Type of Vibration Characteristic Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3001-3067
Aliphatic C-H Stretching 2921-2989
Nitrile (C≡N) Stretching 2200-2214

Data sourced from references nih.govacs.org.

X-ray Diffraction Analysis for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com For analogs of this compound that can be crystallized, this method offers unambiguous proof of structure. rsc.org The data obtained from X-ray analysis, often deposited as a Crystallographic Information File (CIF), includes the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's solid-state architecture. rsc.org While obtaining suitable crystals can be a challenge, the structural information gained is unparalleled.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis provides an empirical formula, which can be compared with the molecular formula derived from mass spectrometry.

The procedure involves combusting a small, precisely weighed sample of the pure compound and quantifying the amounts of CO₂, H₂O, and N₂ produced. The results are presented as the percentage composition of each element. A close agreement between the experimentally found percentages and the theoretically calculated values for a proposed molecular structure serves as a crucial verification of the compound's purity and elemental composition. For example, the analysis of 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-3) showed excellent correlation between the calculated and found values. nih.govacs.org

Elemental Analysis Data for a this compound Analog

Compound Molecular Formula Element Calculated (%) Found (%)
CAPD-3 C₂₁H₁₆N₄O C 74.10 73.95
H 4.74 4.68

Data sourced from references nih.govacs.org.

Computational Chemistry and Theoretical Investigations of 7h Cyclopenta B Pyridine Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure of molecular systems. For derivatives of 7H-Cyclopenta[b]pyridine, such as the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) series, DFT calculations have been instrumental in correlating molecular structure with chemical reactivity and performance in specific applications. nih.govacs.org

Researchers have employed DFT to optimize the geometries of these molecules and analyze their electronic properties. acs.org Such studies reveal that the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals are key determinants of the molecule's behavior. mdpi.com For instance, in the context of corrosion inhibition, DFT calculations have demonstrated that the efficacy of CAPD molecules is closely related to their specific structural and electronic characteristics, which dictate how they adsorb onto a metal surface. nih.govacs.org The presence of electron-rich atoms and π-systems in the cyclopenta[b]pyridine core allows for effective interaction with metal surfaces, a key aspect of their function as corrosion inhibitors. mdpi.com

Molecular Dynamics and Monte Carlo Simulations for Interfacial Phenomena

To understand the behavior of this compound systems at interfaces, particularly in applications like corrosion inhibition, computational methods such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. These techniques simulate the interactions between the molecules and a surface over time, providing a dynamic picture of the adsorption process.

Monte Carlo simulations have been effectively used to study the adsorption of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives on carbon steel surfaces. nih.govacs.org These simulations explore numerous possible adsorption configurations to identify the most energetically favorable orientations. The results indicate that CAPD molecules can displace water molecules and other ions from the metal surface, forming a protective adsorbed layer. acs.org The strength of this adsorption is quantified by the adsorption energy, a critical parameter in evaluating inhibitor performance. acs.org

The calculated adsorption energies for several CAPD derivatives highlight their strong interaction with the steel surface, affirming their potential as effective corrosion inhibitors. acs.org For example, CAPD-1 exhibits a particularly high adsorption energy, consistent with its superior performance observed in experimental studies. acs.org

Calculated Adsorption Energies of CAPD Derivatives on a Steel Surface
CompoundAdsorption Energy (dEads/dNi) (kcal/mol)
CAPD-1-471.73
CAPD-2-454.99
CAPD-3-423.90
CAPD-4-405.34
Water (H₂O)-13.61

Prediction of Molecular Interactions and Selectivity (e.g., Host-Guest Chemistry)

Theoretical methods are highly valuable for predicting how molecules will interact and for assessing the selectivity of these interactions, a central theme in host-guest chemistry. Computational studies on cryptands incorporating a 5H-cyclopenta[2,1-b:3,4b′]pyridine moiety—a structural isomer of the this compound system—showcase this predictive power. tandfonline.comresearchgate.net

Using DFT calculations, scientists can model the encapsulation of various metal ions (guests) within the cavity of the cryptand (host). tandfonline.combeilstein-journals.org By calculating the complex-formation energies and analyzing the geometric fit between the ion and the host's cavity, it is possible to predict which ions the cryptand will bind to most strongly. researchgate.netbeilstein-journals.org These theoretical predictions on ion selectivity are based on both energetic and geometric criteria. researchgate.net Such studies have shown that the flexibility of the host structure, including the twist angles of its constituent building blocks, plays a significant role in its ability to accommodate different guest ions. beilstein-journals.org The binding energies, calculated for various host-guest pairs, provide a quantitative measure of selectivity and can guide the design of new hosts for specific applications. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgepfl.ch The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest-energy empty orbital, relates to its ability to accept electrons (electrophilicity). youtube.com

For derivatives of this compound, FMO analysis performed via DFT calculations provides crucial insights into their reactivity. acs.org The energy of the HOMO (EHOMO) is an indicator of the tendency of a molecule to be an electron donor; a higher EHOMO value suggests a greater ease of donating electrons. Conversely, the energy of the LUMO (ELUMO) reflects the molecule's capacity to be an electron acceptor, with a lower ELUMO value indicating a greater affinity for electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is another important parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Analysis of these quantum chemical parameters for cyclopenta[b]pyridine derivatives helps in understanding their interaction with other chemical species, such as the vacant d-orbitals of iron in corrosion processes.

Selected Quantum Chemical Parameters for CAPD Derivatives
ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
ΔE (Energy Gap)Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.

Theoretical Examination of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to examine the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, theoretical chemists can map out the entire energy profile of a reaction, providing a detailed understanding of its mechanism.

For the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, a plausible reaction mechanism has been proposed based on established chemical principles. nih.gov This mechanism involves several key steps, including a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov

While a detailed DFT study on this specific reaction is not extensively reported in the provided context, the general methodology is well-established. Theoretical investigations of reaction mechanisms typically involve:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, intermediates, and products.

Finding Transition States: Determining the structure of the highest-energy point along the reaction coordinate that connects reactants to products.

Calculating Energy Barriers: Computing the activation energy, which is the energy difference between the transition state and the reactants. This value is critical for predicting reaction rates.

Such computational studies can validate proposed mechanisms, explore alternative pathways, and provide insights into the factors that control the reaction's outcome and efficiency. researchgate.net

Pharmacological and Biological Activities of 7h Cyclopenta B Pyridine Derivatives

Antineoplastic and Anticancer Potentials

Derivatives of the pyridine (B92270) ring system, including those fused with a cyclopentane (B165970) ring, are integral to the discovery of new anticancer drugs. ijsat.orgekb.eg These compounds have demonstrated the ability to suppress tumor growth through various mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and preventing the formation of new blood vessels that supply tumors (angiogenesis). ijsat.org The versatility of the pyridine scaffold allows for chemical modifications that can enhance potency and selectivity, leading to the development of promising candidates for cancer therapy. chemijournal.comijsat.org

Efficacy Against Human Tumor Cell Lines (e.g., NCI60 panel, A549, MCF-7, HepG-2)

The anticancer potential of 7H-Cyclopenta[b]pyridine derivatives and related pyridine compounds has been substantiated through extensive in vitro screening against a panel of human tumor cell lines. These studies are crucial for identifying lead compounds and understanding their spectrum of activity.

Notably, a series of benzo arabjchem.orgresearchgate.netcyclohepta[1,2-b]pyridine derivatives, which are structurally related to cyclopenta[b]pyridines, were evaluated for their anti-proliferative activity against four human cancer cell lines: HeLa (cervical), MIAPACA (pancreatic), MDA-MB-231 (breast), and IMR32 (neuroblastoma). One compound, in particular, showed potent activity against the IMR32 cell line with a GI50 value of less than 0.01 µM. nih.gov

Other pyridine derivatives have also shown significant cytotoxic effects against various well-established cancer cell lines:

A549 (Human Lung Carcinoma): Certain pyridine derivatives have exhibited potent activity against A549 cells. For instance, one compound demonstrated high potency with an IC50 value of 5.97 µM. ekb.eg Another study on novel pyrazole (B372694) derivatives, a class of nitrogen-containing heterocycles, also confirmed cytotoxic activity against the A549 cell line. qu.edu.qa

MCF-7 (Human Breast Adenocarcinoma): This cell line is frequently used to test potential anticancer agents. Several pyridine derivatives have shown substantial inhibitory activity. One study found that compounds designated as 16a and 16b had potent and selective cytotoxicity against MCF-7 cells, with IC50 values of 38.41 and 28.36 µM, respectively. ekb.eg Another novel pyridine derivative, compound 9a, induced growth inhibition in MCF-7 cells with an IC50 of 20µM. nih.gov

HepG-2 (Human Liver Cancer): Pyridine derivatives have also been effective against liver cancer cells. Novel pyridine-derived compounds designed as VEGFR-2 inhibitors were evaluated against HepG-2 cells, with the most potent derivatives showing IC50 values ranging from 4.25 to 12.83 µM. ekb.eg In a separate study, a series of pyridine and pyrazolyl pyridine conjugates showed potent cytotoxicity against HepG2 cells, with one compound having an IC50 value of 0.18 µM. rsc.org

The National Cancer Institute (NCI) has a standardized screening process using a panel of 60 human tumor cell lines (NCI-60) to identify novel anticancer compounds. Some pyridine-thiazole hybrids have been subjected to this screening, with one compound showing the ability to inhibit the growth of all 60 tested cancer cell lines by more than 50% at a concentration of 10⁻⁵ M. ijsat.org This indicates a broad spectrum of anticancer activity. ijsat.org

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives Against Human Cancer Cell Lines

Targeted Molecular Mechanisms of Action

The anticancer effects of this compound derivatives are rooted in their ability to interact with specific molecular targets that are critical for cancer cell survival and proliferation.

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. This enzyme is reactivated in the vast majority of cancer cells, allowing them to bypass normal cellular aging and achieve immortality. Consequently, telomerase is a prime target for anticancer drug development. nih.gov Pyridine derivatives have been investigated as potential telomerase inhibitors. These compounds can interfere with the enzyme's function, leading to telomere shortening, cellular senescence, and ultimately, cancer cell death. nih.govnih.gov One study reported that a terpyridine derivative could significantly inhibit telomerase activity by 88.7% at a concentration of 8 µmol/L, demonstrating the potential of the broader pyridine class to target this crucial enzyme.

Protein kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a common feature of many cancers. rsc.org Pyridine-based compounds have been successfully developed as inhibitors of various kinases. chemijournal.comrsc.org

EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression is linked to the development of several aggressive cancers. Pyridine derivatives have been designed as potent inhibitors of these kinases. For example, spiro-pyridine derivatives have shown the ability to inhibit EGFR with IC50 values in the sub-micromolar range. The inhibitory action typically involves binding to the ATP-binding pocket of the kinase domain, preventing the downstream signaling that promotes cell proliferation. ijsat.org Some purine-hydrazone scaffolds containing a pyridine moiety have been developed as dual EGFR/HER2 inhibitors, with some compounds showing superior EGFR inhibitory potential compared to the reference drug lapatinib.

IKKb Inhibition: IκB kinase β (IKKβ or IKK-2) is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. researchgate.net Some pyridine derivatives have been identified as among the most potent IKK-2 inhibitors. researchgate.net The development of selective IKK inhibitors is an active area of research, and compounds based on a pyrrolo[2,3-b]pyridine scaffold have been synthesized and shown to be potent and selective inhibitors of the related IKKα isoform. nih.gov

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. chemijournal.com When activated, it switches on catabolic pathways to generate ATP while turning off anabolic, ATP-consuming processes, thereby restoring energy balance. chemijournal.com Activation of AMPK is considered a therapeutic strategy for metabolic diseases and has also been suggested as a potential target in cancer treatment. Research has led to the discovery of pyrrolopyridone derivatives, a class of compounds related to cyclopenta[b]pyridines, as direct activators of AMPK. chemijournal.com These compounds can allosterically activate the kinase, leading to downstream effects that can inhibit the growth of cancer cells. chemijournal.com

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues. nih.gov It plays a dual role in inhibiting apoptosis and regulating cell division, making it an attractive target for cancer therapy. Research has indicated that certain pyridine derivatives, specifically 2-oxo-3-cyanopyridines, can inhibit survivin. nih.gov By targeting survivin, these compounds can disrupt its anti-apoptotic function, making cancer cells more susceptible to programmed cell death. nih.gov

Table 2: Mentioned Compound Names

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a critical mechanism in the development of anticancer agents, as microtubules are essential for cell division and integrity. nih.gov Certain derivatives of this compound have been identified as potent inhibitors of this process, often by binding to the colchicine (B1669291) site on tubulin. mdpi.com This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Research has shown that specific pyrazolo[3,4-b]pyridine analogues of combretastatin (B1194345) A-4, which feature a 3,4,5-trimethoxyphenyl group, display significant inhibitory activity against tubulin polymerization. researchgate.net For instance, one of the most active analogues, compound 6n, was found to induce G2/M phase arrest in HeLa cells in a dose-dependent manner. researchgate.net Molecular modeling studies further support that these compounds likely occupy the colchicine binding site of tubulin. mdpi.comresearchgate.net Similarly, triazolo linked podophyllotoxin (B1678966) conjugates have demonstrated the ability to inhibit tubulin polymerization by nearly 50%. mdpi.com

The strategic design of these compounds is crucial, as those that bind to the colchicine site may circumvent resistance mediated by the P-glycoprotein efflux pump, a common challenge in cancer chemotherapy. nih.gov

Table 1: Tubulin Polymerization Inhibition by Pyridine Derivatives

Compound Class Example Compound Target Cancer Cell Lines Key Findings Reference
Pyrazolo[3,4-b]pyridines Analogue 6n HeLa, MCF-7, MDA-MB-231, Kyse150 Induces G2/M cell cycle arrest; binds to colchicine site. researchgate.net
Triazolo-podophyllotoxin conjugates 18a, 18b MCF-7, B16, HT 29, HeLa Inhibited tubulin polymerization by 46.40% and 48.50% respectively. mdpi.com
Sulfanilamide-1,2,3-triazole hybrids 16a BGC-823, MGC-803, SGC-7901 IC₅₀ value of 2.4 μM for tubulin polymerization inhibition. mdpi.com
Apoptosis Induction via Reactive Oxygen Species

Several pyridine derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS). researchgate.netnih.gov Elevated intracellular ROS levels can lead to significant oxidative stress, causing damage to cellular components like lipids and proteins, and ultimately triggering the apoptotic cascade. researchgate.net

For example, studies on pyrano[3,2-c]pyridine derivatives have shown their ability to significantly increase cellular ROS production, lipid peroxidation, and protein oxidation in K562 leukemia cells. researchgate.net One particular compound, 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P), was identified as highly effective, inducing apoptosis and sub-G1 cell cycle arrest. researchgate.net Similarly, certain pyrazole derivatives have been shown to provoke apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating ROS levels and increasing caspase 3 activity. waocp.org

The induction of apoptosis is a key therapeutic strategy in cancer treatment, and these findings highlight the potential of this compound derivatives as pro-apoptotic agents. mdpi.com

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For pyridine derivatives, SAR analyses have revealed that their antiproliferative activity is significantly influenced by the nature and position of substituents on the pyridine ring. nih.govnih.gov

The presence of specific functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) has been shown to enhance anticancer activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups often leads to a decrease in antiproliferative effects. nih.govmdpi.com For instance, in a series of benzofuran (B130515) derivatives, the presence of a CONH group was found to be essential for anticancer activity, with further enhancement observed with the addition of phenol (B47542) and chlorine groups. mdpi.com

The number and position of these substituents are also critical. Increasing the number of methoxy groups, for example, has been correlated with increased activity (lower IC₅₀ values). nih.gov These SAR insights are crucial for the rational design and synthesis of novel and more potent this compound-based anticancer agents. researchgate.net

Antimicrobial Activities

Antibacterial Effects (e.g., against Staphylococcus aureus)

Derivatives of the pyridine scaffold have demonstrated significant antibacterial activity against a range of pathogens, including the notably resilient Staphylococcus aureus. nih.govnih.govnih.gov Some novel synthesized pyridine compounds have even shown efficacy against multidrug-resistant S. aureus (MRSA). nih.gov

For instance, a series of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives exhibited potent growth-inhibitory effects against both methicillin-sensitive and methicillin-resistant strains of S. aureus. mdpi.com Specifically, compound 8f from this series was found to be 2 to 64 times more active against methicillin-sensitive S. aureus and 8 to 128 times more potent against MRSA than several reference drugs. mdpi.com

Other studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have also reported moderate antibacterial activity against S. aureus, among other bacterial species. japsonline.com The broad applicability of these compounds underscores their potential in addressing the growing challenge of antibiotic resistance. nih.gov

**Table 2: Antibacterial Activity of Pyridine Derivatives against *Staphylococcus aureus***

Compound Series Example Compound Strain(s) Key Findings Reference
Fluoroquinolone Derivatives 8f Methicillin-sensitive and resistant S. aureus Significantly more potent than reference drugs like ciprofloxacin (B1669076) and levofloxacin. mdpi.com
Alkyl Pyridinols JC-01-074 Various S. aureus strains including MRSA Bactericidal activity at low concentrations (MIC: 16 μg/mL); targets the bacterial membrane. nih.gov
Pyrazolo[3,4-b]pyridines 6a-h S. aureus Displayed moderate antibacterial activity. japsonline.com
Oxazolo[4,5-b]pyridines 2-Phenyloxazolo[4,5-b]pyridine Methicillin-resistant S. aureus Highly effective with an activity of 1.56 to 3.12 μg/mL. nih.gov

Antifungal Properties (e.g., against Sclerotinia sclerotiorum, Botrytis cinerea)

Certain this compound derivatives have emerged as promising antifungal agents, showing efficacy against significant plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. researchgate.netresearchgate.net

In one study, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and evaluated for their fungicidal activities. researchgate.net Compound 7h from this series demonstrated good inhibitory activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values of 11.61 µg/mL and 17.39 µg/mL, respectively. researchgate.net SAR analysis indicated that a 2-fluoro substitution on the benzene (B151609) ring was particularly favorable for antifungal activity. researchgate.net

Furthermore, an indoloquinoline alkaloid neocryptolepine (B1663133) derivative, Z24, exhibited superior inhibitory efficacy against S. sclerotiorum and B. cinerea compared to its parent compound. nih.gov The EC₅₀ value of Z24 against B. cinerea was 0.56 µg/mL, which was more effective than the commercial fungicide pyrimethanil. nih.gov These findings suggest that the pyridine scaffold is a valuable template for developing new fungicides to protect crops from devastating diseases.

Antiviral Activities (e.g., against Tobacco Mosaic Virus - TMV)

The antiviral potential of pyridine derivatives has been notably explored against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant virus. nih.govmdpi.com

A series of novel 4-bit modified cyclopenta[c]pyridine derivatives based on the natural product cerbinal (B109895) were designed and synthesized. Bioassays revealed that most of these compounds exhibited good to excellent anti-TMV activity. nih.gov Molecular docking studies suggested that the functional groups at the 2- and 4-positions of the cyclopenta[c]pyridine core are vital for this activity. nih.gov

In other research, penta-1,4-diene-3-one oxime ether derivatives containing a pyridine moiety were also found to possess good antiviral activities against TMV. chemicalpapers.com Specifically, compounds 5c, 5j, 5o, and 5p showed remarkable curative activities, with EC₅₀ values that were superior to the commercial antiviral agent ribavirin. chemicalpapers.com Additionally, 7-methoxycryptopleurine (B1249294) derivatives have been evaluated, with some salt derivatives showing significantly higher anti-TMV activity than both the parent compound and commercial controls. nih.gov These studies highlight the promise of pyridine-containing compounds as novel agents for plant virus control. mdpi.com

Table 3: Anti-TMV Activity of Pyridine Derivatives

Compound Series Example Compounds Key Findings Reference
Cyclopenta[c]pyridine derivatives 4b, 4p, 4v Good to excellent anti-TMV activity; functional groups at positions 2 and 4 are crucial. nih.gov
Penta-1,4-diene-3-one oxime ethers 5c, 5j, 5o, 5p Remarkable curative activities with EC₅₀ values superior to ribavirin. chemicalpapers.com
7-methoxycryptopleurine derivatives 16, 19, 23 (salt forms) Displayed significantly higher activity than the parent compound and commercial agents. nih.gov
Pyrazole amide derivatives 3p Showed the most potent biological activity against TMV, slightly higher than ningnanmycin. mdpi.com

Anti-inflammatory Properties

Derivatives of the pyridine scaffold have been investigated for their potential to combat inflammation. The mechanism of action for some of these compounds is thought to be related to their iron-chelating properties. Key enzymes in the inflammatory pathway, such as cyclooxygenase, are heme-dependent, meaning they require iron to function. nih.gov By chelating iron, certain pyridine derivatives may inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and toxic free radicals. nih.gov

Research into specific 3-hydroxy pyridine-4-one derivatives has demonstrated significant anti-inflammatory effects in animal models. For instance, in a carrageenan-induced paw edema test, one compound at a dose of 20 mg/kg showed a 67% inhibition of inflammation, which was comparable to the 60% inhibition produced by the standard anti-inflammatory drug, indomethacin. nih.gov In a croton oil-induced ear edema model, various derivatives also showed notable activity, with one compound achieving 50% inhibition. nih.gov

Furthermore, complex heterocyclic systems incorporating the cyclopentapyridine moiety have been synthesized and evaluated for their anti-inflammatory capabilities. Studies on cyclopentapyridothienopyrimidine heterocycles have shown promising activity in reducing carrageenan-induced foot edema in vivo, with effects compared against standard drugs like indomethacin. researchgate.net The broad potential of cyclopenta[c]pyridine derivatives, in particular, has been noted for their anti-inflammatory activities, among other bioactive properties. nih.gov

Anti-inflammatory Activity of Pyridine-4-one Derivatives nih.gov
CompoundTest ModelDose (mg/kg)% InhibitionStandard DrugStandard's % Inhibition
Compound ACarrageenan-induced paw edema2067%Indomethacin60%
Compound BCarrageenan-induced paw edema400Significant inhibition (P < 0.001)Indomethacin60%
Compound CCroton oil-induced ear edema20050%Indomethacin65%

Neuropharmacological Investigations and Central Nervous System (CNS) Activity

The this compound core and its related structures are present in molecules that exhibit significant activity within the central nervous system. nih.govnih.gov Research has highlighted the potential of cyclopenta[c]pyridine derivatives in the area of neuropharmacology. nih.gov

More specifically, studies on complex derivatives, such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have revealed pronounced anticonvulsant effects. nih.gov In antagonism tests with pentylenetetrazole (PTZ), a substance used to induce seizures in experimental models, several of these compounds were effective at preventing clonic seizures in 40–80% of animals at a dose of 50 mg/kg. nih.gov Certain derivatives demonstrated a marked anticonvulsant action, with ED₅₀ values ranging from 24 mg/kg to 44 mg/kg. nih.gov

Structure-activity relationship studies have indicated that the nature of the substituent on the heterocyclic system is crucial for activity. For example, the presence of a 3,4-dichlorophenyl substituent on the thiophene (B33073) ring of the tricyclic pyranothienopiridine moiety was found to be beneficial for anticonvulsant activity. nih.gov Replacing this group with others, such as carbonitrile, phenyl, or phenylethyl groups, led to a slight decrease in activity, while an ethyl carboxylate group caused a more significant reduction. nih.gov In addition to anticonvulsant properties, these compounds were also found to have anxiolytic effects in "open field" and "elevated plus maze" models, while exhibiting low toxicity and no muscle-relaxant effects at the studied doses. nih.gov

Anticonvulsant Activity of Pyranothienopyridine and Thienopyrimidine Derivatives Against PTZ-induced Seizures nih.gov
CompoundSubstituent GroupED₅₀ (mg/kg)
3bCarbonitrileSlightly decreased activity vs. 3e
3cPhenylSlightly decreased activity vs. 3e
3d2,4-dimethoxyphenylSlightly decreased activity vs. 3e
3e3,4-dichlorophenylBeneficial for activity
3fPhenylethylSlightly decreased activity vs. 3e
3aEthyl carboxylateDecreased activity
4b-eVarious24 - 44

Antidiabetic Activity

Derivatives containing the pyridine scaffold are a significant area of research for new antidiabetic agents. jchemrev.comresearchgate.netmdpi.com These compounds have been shown to target key enzymes involved in glucose metabolism. One of the primary mechanisms explored is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates into glucose. researchgate.netmdpi.com

In one study, a series of aryl-substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their α-amylase inhibitory potential. mdpi.com Several of the synthesized compounds, from both ester (6a–i) and hydrazide (7a–i) series, exhibited excellent inhibition with IC₅₀ values as low as 5.10 μM. mdpi.com These results were significantly better than the reference drug acarbose, which had an IC₅₀ of 200.1 μM. mdpi.com Another study on different pyridine derivatives showed potent inhibition of α-glucosidase (IC₅₀ = 3.00 ± 0.11 μM) and α-amylase (IC₅₀ = 9.20 ± 0.14 μM). researchgate.net

Beyond enzyme inhibition, other mechanisms have been identified. Certain cyclopenta[c]pyridine derivatives act as G-protein coupled receptor 40 (GPR40) agonists, which may be beneficial in the treatment of type 2 diabetes mellitus. nih.gov Other pyridine carboxamide derivatives have been identified as glucokinase (GK) activators. jchemrev.com Glucokinase acts as a glucose sensor and plays a crucial role in regulating glucose metabolism and insulin (B600854) secretion. In in-vitro assays, some of these compounds demonstrated high levels of GK activation, with EC₅₀ values as low as 1.375 μM. jchemrev.com

Antidiabetic Activity of Pyridine Derivatives
Compound SeriesTargetKey Findings (IC₅₀ / EC₅₀ Values)Reference DrugReference Drug Value
Pyrazolo[3,4-b]pyridine esters (6b, 6c, 6g, 6h)α-amylaseIC₅₀ = 5.14 - 5.56 μM mdpi.comAcarbose200.1 ± 0.15 μM mdpi.com
Pyrazolo[3,4-b]pyridine hydrazides (7a-d, 7f-h)α-amylaseIC₅₀ = 5.10 - 5.21 μM mdpi.comAcarbose200.1 ± 0.15 μM mdpi.com
Pyridine derivative (Compound 1)α-glucosidaseIC₅₀ = 3.00 ± 0.11 μM researchgate.netAcarboseNot specified
Pyridine derivative (Compound 6)α-amylaseIC₅₀ = 9.20 ± 0.14 μM researchgate.netAcarboseNot specified
Pyridine carboxamide (Compound 31)Glucokinase (GK) ActivationEC₅₀ = 1.375 μM jchemrev.comNot applicableNot applicable

Broader Spectrum of Therapeutic Potentials and Biological Relevance

The this compound nucleus and its derivatives are recognized as privileged scaffolds in medicinal chemistry, leading to a wide array of biological activities beyond those previously discussed. researchgate.netmdpi.com These compounds have demonstrated significant potential as antimicrobial, antiviral, and antifungal agents, as well as utility in agriculture as insecticides. nih.govnih.gov

In the realm of antiviral research, derivatives of cyclopenta[c]pyridine, developed from the natural product cerbinal, have shown potent activity against the Tobacco Mosaic Virus (TMV). nih.govnih.gov Certain 5-aryl-cyclopenta[c]pyridine derivatives exhibited higher anti-TMV activity than the commercial antiviral agent ribavirin. nih.gov For example, compound 4k, which features a m-methoxyphenyl substitution, displayed significant inactivation (51.1%), curative (50.7%), and protection (53.8%) effects against TMV in vivo at a concentration of 500 μg/mL. nih.gov

The fungicidal properties of these compounds are also noteworthy. The derivatives were tested against several plant pathogens, with compound 4i (containing a 3,4,5-trifluorophenyl group) showing an exceptional inhibition ratio of 91.9% against Sclerotinia sclerotiorum. nih.govacs.org This compound also demonstrated strong activity against Botrytis cinerea (75% inhibition) and Phytophthora infestans (62.5% inhibition) at a concentration of 50 μg/mL. nih.govacs.org

Furthermore, these derivatives have been evaluated for their insecticidal activities. Many of the synthesized compounds showed good larvicidal efficacy against Plutella xylostella (diamondback moth) and significant insecticidal effects against Aphis laburni (a species of aphid). nih.gov The broad biological relevance of pyridine-containing structures is underscored by their presence in numerous FDA-approved medications for a variety of conditions, confirming the therapeutic importance of this heterocyclic scaffold. researchgate.net

Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivative (4i) at 50 μg/mL nih.govacs.org
Fungal Pathogen% Inhibition
Sclerotinia sclerotiorum91.9%
Botrytis cinerea75%
Phytophthora infestans62.5%

Applications of 7h Cyclopenta B Pyridine Scaffolds in Material Science and Industrial Chemistry

Development of Advanced Polymeric Materials (e.g., Synthetic Resins)

The integration of pyridine (B92270) and its fused derivatives into polymer science has been an area of active research. While direct polymerization of the 7H-Cyclopenta[b]pyridine monomer into advanced polymeric materials or synthetic resins is not extensively documented in publicly available research, the structural motif of cycloalkyl-fused pyridines has been explored in the context of catalysis for polymerization reactions. For instance, various pyridine-fused cycloalkanone derivatives have been used to create corresponding fused amine-pyridine ligands for zinc-heteroimidazole chloride complexes. mdpi.com These complexes have shown efficacy as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides. mdpi.com The size of the fused cycloalkyl ring, ranging from five to eight members, was found to influence the molecular structure of the resulting zinc complexes. mdpi.com Specifically, for complexes with a phenyl substituent, the dihedral angle between the phenyl ring and the pyridine plane was smallest in the five-membered ring system (a cyclopentane (B165970) ring, as in this compound derivatives), suggesting a significant influence of the cycloalkyl ring size on the catalyst's geometry. mdpi.com This highlights a potential application of this compound derivatives not as monomers for the polymer backbone itself, but as crucial components of catalytic systems for the synthesis of polyesters and other polymers.

Applications in Organic Electronics and Photovoltaics

Pyridine-containing compounds are widely investigated for their applications in organic electronics due to the electron-deficient nature of the pyridine ring, which facilitates electron transport. This property makes them suitable for use as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and as components in organic solar cells (OSCs). rsc.orgresearchgate.netrsc.org

Derivatives of pyridine are utilized to enhance the power conversion efficiency and stability of photovoltaic devices. rsc.org They can serve as charge carriers in perovskite solar cells, improving open-circuit voltage and film uniformity. rsc.org The frontier energy levels (HOMO and LUMO) of pyridine-based materials can be tuned by attaching different aromatic π-conjugated moieties, which is crucial for efficient charge injection and transport. rsc.org For instance, pyrene-pyridine integrated systems have been developed as HTMs for OLEDs, demonstrating stable performance with low efficiency roll-off. nih.gov In these systems, a large dihedral angle between the pyrene (B120774) and pyridine units indicates a degree of electronic decoupling, which can be beneficial for achieving high triplet energies, a desirable property for HTMs in phosphorescent OLEDs. nih.gov

Furthermore, rationally designed heteroarylated pyridines have been developed as high triplet energy (2.74–2.92 eV) multifunctional HTMs to minimize exciton (B1674681) quenching and improve charge carrier recombination in the emissive layer of OLEDs. rsc.org The suitable HOMO energy levels of these materials facilitate hole transportation from the hole injection layer to the emissive layer. rsc.org In the context of OSCs, pyridine-containing derivatives have been employed as ETLs, leading to devices with high fill-factors and power conversion efficiencies. researchgate.netrsc.org The high electron mobility and good thermal properties of these materials contribute to lower series resistance and higher shunt resistance in the solar cells. researchgate.netrsc.org While specific research on this compound in these applications is limited in the searched literature, the established utility of the pyridine moiety suggests that the this compound scaffold could serve as a valuable building block for novel materials in organic electronics and photovoltaics.

Agrochemistry and Crop Protection Agents

The inherent biological activity of the pyridine ring has made it a common scaffold in the development of agrochemicals. Derivatives of cyclopenta[c]pyridine, a close structural isomer of this compound, have shown promising activity as both insecticides and fungicides.

Derivatives of 5-aryl-cyclopenta[c]pyridine have been synthesized and evaluated for their insecticidal properties. nih.govacs.org Studies have shown that many of these compounds exhibit good larvicidal efficacy against the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops. nih.govacs.org The insecticidal activity is influenced by the nature of the aryl substituent on the cyclopenta[c]pyridine core. While specific LC50 values for this compound derivatives against P. xylostella are not detailed in the provided search results, the positive outcomes with the closely related cyclopenta[c]pyridine scaffold indicate the potential of this class of compounds in the development of new insecticidal agents.

The fungicidal potential of cyclopenta[b]pyridine derivatives has been demonstrated through the investigation of 5-aryl-cyclopenta[c]pyridines against various plant pathogens. nih.govacs.org These compounds have been shown to possess broad-spectrum fungicidal activities. nih.govacs.org Notably, certain derivatives have displayed significant inhibition of mycelial growth for key agricultural fungal pathogens.

For example, at a concentration of 50 μg/mL, the 5-(3,4,5-trifluorophenyl)-cyclopenta[c]pyridine derivative (compound 4i ) exhibited an outstanding inhibition ratio of 91.9% against Sclerotinia sclerotiorum and 75% against Botrytis cinerea. nih.govacs.org This level of activity highlights the promise of the cyclopenta[b]pyridine scaffold as a template for the design of novel and effective fungicides for crop protection. nih.govacs.org

Compound IDFungal SpeciesConcentration (µg/mL)Inhibition Ratio (%)
4i Sclerotinia sclerotiorum5091.9
4i Botrytis cinerea5075.0
4i Phytophthora infestans5062.5

Emerging Research Directions and Future Perspectives for 7h Cyclopenta B Pyridine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 7H-Cyclopenta[b]pyridine and its derivatives is evolving towards more efficient, cost-effective, and environmentally benign methods. Traditional synthetic routes are often limited in scope and may require harsh conditions. researchgate.net Consequently, a primary focus of current research is the development of novel synthetic strategies that offer higher yields, simpler purification processes, and adherence to the principles of green chemistry.

Multicomponent reactions (MCRs) have emerged as a powerful tool for constructing complex molecular architectures, including the 6,7-dihydro-5H-cyclopenta[b]pyridine core, in a single step. researchgate.net One notable green chemistry approach involves a novel MCR for synthesizing cyclopenta[b]pyridine derivatives in high yields using water as a solvent at ambient temperature. researchgate.net This method highlights advantages such as rapid reaction times and straightforward product separation. researchgate.net Another innovative MCR involves the catalyst-free, three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines to produce polyfunctionalized tetrahydrocyclopenta researchgate.netacs.orgpyrrolo[2,3-b]pyridines. beilstein-journals.org

Other modern methodologies being explored include:

Facile Cyclocondensation: An efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone and propanedinitrile using sodium alkoxide. This technique produces highly pure compounds in excellent yields, circumventing the need for chromatographic purification. acs.orgnih.gov

Vilsmeier Cyclization: A practical route to 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the fourth-generation antibiotic cefpirome, has been developed using a Vilsmeier cyclization reaction under mild conditions. researchgate.net

Catalytic Oxidation: A sustainable approach for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues utilizes a manganese catalyst with an aqueous solution of t-BuOOH as the oxidant, proceeding with high yield and selectivity in water at room temperature. rsc.org

These advancements reflect a clear trend towards synthetic protocols that are not only efficient in terms of yield and purity but are also more sustainable by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

Table 1: Comparison of Modern Synthetic Methodologies for Cyclopenta[b]pyridine Derivatives

Methodology Key Features Reactants Conditions Advantages
Multicomponent Reaction researchgate.net Green Synthesis Vinilydene Meldrum's acid, ethyl 2‐amino‐4‐dioxo‐4‐arylbutanoates, acetylenic compounds, primary amines Water, Ambient Temperature High yields, rapid reactions, simple separation
Cyclocondensation acs.orgnih.gov High Purity/Yield 2,5-diarylidenecyclopentanone derivatives, propanedinitrile Sodium alkoxide, Reflux ~2h Outstanding yields, no chromatography needed
Vilsmeier Cyclization researchgate.net Intermediate Synthesis Cyclopentanone (B42830), benzylamine (B48309) Mild reaction conditions Efficient route to key cefpirome intermediate

Exploration of Undiscovered Biological Activities and Therapeutic Targets

While the 6,7-dihydro-5H-cyclopenta[b]pyridine core is known as a structural component of the antibiotic cefpirome and has been associated with antiulcer and anticancer activities, recent research is unveiling a much broader spectrum of biological potential for its derivatives. researchgate.net The exploration is extending into new therapeutic areas and applications, particularly in agriculture and medicine.

Agricultural Applications: Derivatives of the related cyclopenta[c]pyridine isomer have shown significant promise as agricultural agents. Based on the natural product cerbinal (B109895), novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and found to exhibit potent activity against the Tobacco Mosaic Virus (TMV). nih.gov Certain compounds in this series demonstrated higher anti-TMV activity than the commercial agent ribavirin. nih.gov Furthermore, these derivatives also displayed good larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov

Therapeutic Potential: The rigid, bicyclic structure of cyclopenta[b]pyridines makes them an attractive scaffold for targeting various biological systems. Research into related fused pyridine (B92270) systems suggests a wide range of possibilities:

Anticonvulsant Activity: Hybrid molecules linking a cyclopenta[c]pyridine cycle to a 1,2,3-triazole unit have shown high therapeutic indexes as anticonvulsant agents in pentylenetetrazole (PTZ) antagonism tests. nih.gov Similarly, derivatives of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine have demonstrated potent anticonvulsant effects, believed to be mediated through interaction with GABA-A receptors. nih.govresearchgate.net

Antiviral Activity: Beyond plant viruses, isothiazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a host factor involved in viral replication, leading to low nanomolar antiviral activity against dengue virus. nih.gov

Antiproliferative Activity: Imidazo[4,5-b]pyridine derivatives have displayed selective and strong sub-micromolar inhibitory activity against colon carcinoma cell lines. mdpi.com The broader class of pyridine derivatives includes numerous FDA-approved anticancer drugs that function as kinase inhibitors (e.g., against CDK4/6, VEGFR), highlighting the potential for cyclopenta[b]pyridine-based compounds in oncology. ekb.eg

The diverse biological activities observed in various cyclopenta[b]pyridine analogues and related fused systems underscore the immense potential for discovering new therapeutic and agrochemical agents. nih.govnih.gov

Rational Design of Derivatives with Improved Selectivity and Potency

The future of developing effective agents based on the this compound scaffold lies in the rational design of derivatives with optimized potency and selectivity for their intended biological targets. This approach moves beyond random screening to a more directed, structure-based design strategy.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core structure and observing the resulting changes in biological activity, researchers can identify key structural features required for potency and selectivity. For instance, a SAR study on isothiazolo[4,3-b]pyridines involved modifying the pyridine moiety, which led to the discovery of a derivative with a 3,4-dimethoxyphenyl group that exhibited low nanomolar GAK binding affinity and potent antiviral activity. nih.gov

Another powerful strategy involves using a known active compound as a lead for further optimization. Researchers used the natural product cerbinal (a cyclopenta[c]pyridine) as a starting point and rationally introduced various aryl groups at the 5-position. nih.gov This led to derivatives with significantly enhanced anti-TMV activity. The introduction of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on pyridine-derived compounds has also been shown to improve antiproliferative activity against specific cancer cell lines. mdpi.com

Key principles in the rational design of selective inhibitors include:

Exploiting Binding Site Differences: Selectivity can be achieved by designing molecules that fit snugly into the binding site of the target protein but clash with the binding sites of off-target proteins, such as closely related kinases. nih.gov

Targeting Unique Residues: The selectivity of some pyridine derivatives towards specific kinases like ROCK-1 has been attributed to interactions with key residues in the ATP binding pocket that are not present in other kinases. nih.gov

Structure-Based Design: Using X-ray crystallography and computational modeling, specific interactions like hydrogen bonds or cation-π interactions can be designed to dramatically increase potency, as demonstrated in the development of MAP2K7 inhibitors. chemrxiv.org

By combining SAR studies with structure-based design, researchers can rationally engineer this compound derivatives with finely tuned properties, maximizing their therapeutic or agricultural potential while minimizing off-target effects.

Advanced Computational Modeling for Structure-Property and Structure-Activity Prediction

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and biological activities, thereby accelerating the design and discovery process for new this compound derivatives. These in silico methods provide deep insights at the molecular level, guiding experimental work and reducing the need for extensive trial-and-error synthesis and testing.

Structure-Property and Structure-Activity Prediction:

Quantum Chemical Methods: Density Functional Theory (DFT) is widely used to investigate the electronic structure, thermochemical properties, and chemical reactivity of pyridine derivatives. researchgate.net For 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, DFT calculations and Monte Carlo simulations have been successfully used to correlate the molecular structures of the compounds with their performance as corrosion inhibitors on steel surfaces. acs.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing for the estimation of binding affinity. Molecular docking was used to rationalize the enhanced anti-TMV activity of 5-aryl-cyclopenta[c]pyridine derivatives, showing they had a higher binding affinity for the TMV receptor protein. nih.gov It has also been employed to verify the interaction of anticonvulsant tetrahydrothieno[3,2-b]pyridine derivatives with the benzodiazepine-binding site on GABA-A receptors. nih.govresearchgate.net

ADMET and PASS Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as the Prediction of Activity Spectra for Substances (PASS). These predictions offer early insights into the potential biocompatibility and toxicological profiles of novel pyridine derivatives, helping to prioritize candidates for further development. researchgate.net

These computational approaches allow for the virtual screening of large libraries of potential derivatives and the prioritization of candidates with the most promising predicted properties and activities. This significantly streamlines the research and development pipeline, making it more efficient and cost-effective.

Table 2: Applications of Computational Modeling in Cyclopenta[b]pyridine Research

Computational Method Application Predicted Property / Activity Reference Example
DFT / Monte Carlo Materials Science Correlation of molecular structure with corrosion inhibition efficiency 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles acs.orgnih.gov
Molecular Docking Drug/Agrochemical Design Binding affinity and mode to biological targets (e.g., TMV receptor, GABA-A receptor) 5-aryl-cyclopenta[c]pyridines, tetrahydrothieno[3,2-b]pyridines nih.govnih.gov
DFT Molecular Properties Thermochemical stability, reactivity, spectral characteristics Methylpyridine derivatives researchgate.net

Integration of this compound into Multifunctional Materials

Beyond biological applications, the unique physicochemical properties of the this compound scaffold are being harnessed for the development of advanced functional materials. The fusion of the cyclopentane (B165970) and pyridine rings creates a rigid, electron-rich system that can be tailored for specific material properties.

A significant and well-documented application is in the field of corrosion inhibition. Newly synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been shown to be highly effective corrosion inhibitors for carbon steel in acidic environments. acs.orgnih.gov These molecules form a protective inhibitor film on the metal surface. Electrochemical and surface morphology studies confirmed that these compounds act as mixed-type inhibitors, with one derivative achieving a superior inhibition efficiency of 97.7%. acs.orgnih.gov The adsorption of these molecules onto the steel surface, a combination of physisorption and chemisorption, was confirmed by both experimental data and computational simulations. nih.gov

Future research is likely to expand into other areas of materials science. The broader family of heterocyclic compounds, including various pyridine derivatives, is being explored for applications in:

Organic Electronics and Photovoltaics: The electronic properties of these scaffolds make them candidates for components in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net

Optical Materials: Certain pyridine derivatives are known to be intensely colored substances that exhibit solid-state emission in the red and near-infrared regions and show strong solvatochromic effects, properties that are valuable for creating dyes, pigments, and chemical sensors. researchgate.net

The ability to functionalize the this compound core allows for the fine-tuning of its electronic and adsorption properties, opening up possibilities for its integration into a new generation of smart coatings, electronic devices, and sensing materials.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 7H-Cyclopenta[b]pyridine in laboratory settings?

  • Methodological Guidance : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and face shields to prevent skin/eye contact. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of dust or vapors. Avoid generating aerosols during weighing or transfer. In case of spills, use non-sparking tools to collect material and dispose of it in sealed containers .
  • Critical Parameters : Monitor workplace exposure controls, as no occupational exposure limits are established for this compound. Implement regular glove integrity checks and decontamination protocols .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Methodological Guidance : While direct synthetic pathways for this compound are not detailed in the provided evidence, analogous bicyclic pyridine derivatives (e.g., 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one) are synthesized via cyclocondensation reactions. Key parameters include temperature control (80–120°C), anhydrous conditions, and catalysts like Lewis acids (e.g., AlCl₃). Optimize yields by varying stoichiometry of precursors (e.g., cyclopentanone derivatives and amine sources) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm bicyclic structure and substituent positions. Look for characteristic proton signals in the aromatic region (δ 6.5–8.5 ppm) and cyclopentane ring protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 119.06 for C₇H₇N) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers systematically investigate the reactivity of this compound under varying conditions (e.g., acidic, basic, or oxidative environments)?

  • Methodological Guidance :

  • Acidic/Base Stability : Perform kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy. Assess structural changes using NMR post-reaction.
  • Oxidative Reactivity : Expose the compound to H₂O₂ or meta-chloroperbenzoic acid (mCPBA) and analyze products via LC-MS. Compare results with computational predictions (e.g., DFT calculations for radical intermediates) .
    • Data Interpretation : Correlate reaction outcomes with electronic effects (e.g., electron-rich pyridine ring vs. strained cyclopentane moiety) .

Q. What strategies resolve contradictions in reported toxicological data for this compound derivatives?

  • Methodological Guidance :

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT assays on human cell lines) to establish LC₅₀ values. Compare results with existing data, accounting for purity (>95% by HPLC) and solvent effects.
  • Mechanistic Clarification : Use molecular docking to assess interactions with biological targets (e.g., cytochrome P450 enzymes) and validate via enzyme inhibition assays .
    • Critical Analysis : Note that current safety data sheets (SDS) classify the compound as non-carcinogenic but highlight respiratory irritation (H335). Reconcile discrepancies by replicating studies under standardized OECD guidelines .

Q. How should researchers assess the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Guidance :

  • Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to measure mineralization in aqueous media. Monitor via total organic carbon (TOC) analysis.
  • Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values.
  • Soil Mobility : Conduct column leaching experiments to evaluate adsorption coefficients (Kd) .
    • Data Gaps : Current evidence lacks ecotoxicological data, necessitating tiered testing frameworks to prioritize endpoints (e.g., bioaccumulation potential via logP calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.